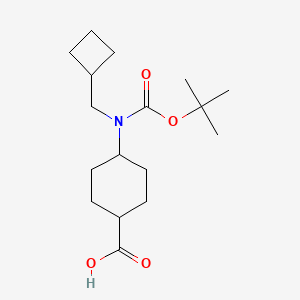
2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde is an organic compound with a unique structure that includes a cyclobutylmethoxy group and a fluorine atom attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde typically involves the following steps:
Formation of the Cyclobutylmethoxy Group: This can be achieved by reacting cyclobutylmethanol with an appropriate halogenating agent to form cyclobutylmethoxy halide.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Formation of the Benzaldehyde Core: The final step involves the formylation of the aromatic ring, which can be achieved using a Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(Cyclobutylmethoxy)-5-fluorobenzoic acid.
Reduction: 2-(Cyclobutylmethoxy)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets.
類似化合物との比較
Similar Compounds
2-(Cyclobutylmethoxy)benzaldehyde: Lacks the fluorine atom, which may reduce its reactivity and binding affinity in biological systems.
5-Fluoro-2-methoxybenzaldehyde: Lacks the cyclobutyl group, which may affect its steric properties and overall reactivity.
Uniqueness
2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde is unique due to the combination of the cyclobutylmethoxy group and the fluorine atom, which imparts distinct chemical and physical properties
特性
分子式 |
C12H13FO2 |
|---|---|
分子量 |
208.23 g/mol |
IUPAC名 |
2-(cyclobutylmethoxy)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C12H13FO2/c13-11-4-5-12(10(6-11)7-14)15-8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
InChIキー |
CWROUIOWDMJATI-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)COC2=C(C=C(C=C2)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)



![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)








![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)
